molecular formula C11H14F3N B12274166 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine

Cat. No.: B12274166
M. Wt: 217.23 g/mol
InChI Key: SFBSKQGXLTYFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine is an organic compound characterized by the presence of trifluoromethyl and isopropyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine typically involves the reaction of 3-isopropylbenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C11H14F3N/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3

InChI Key

SFBSKQGXLTYFLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.